molecular formula C17H16BrN B076977 2-Phenethylisoquinolinium bromide CAS No. 10249-13-5

2-Phenethylisoquinolinium bromide

Cat. No.: B076977
CAS No.: 10249-13-5
M. Wt: 314.2 g/mol
InChI Key: RGEPGGFMNXPUEU-UHFFFAOYSA-M
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Description

2-Phenethylisoquinolinium bromide (CAS: 5469-13-6; molecular formula: C₁₇H₁₆BrN; molecular weight: 314.23 g/mol) is a quaternary ammonium salt featuring an isoquinolinium core substituted with a phenethyl group (C₆H₅CH₂CH₂–) and a bromide counterion . Its structure combines aromaticity from the isoquinoline and phenyl groups with ionic character due to the bromide.

Properties

CAS No.

10249-13-5

Molecular Formula

C17H16BrN

Molecular Weight

314.2 g/mol

IUPAC Name

2-(2-phenylethyl)isoquinolin-2-ium;bromide

InChI

InChI=1S/C17H16N.BrH/c1-2-6-15(7-3-1)10-12-18-13-11-16-8-4-5-9-17(16)14-18;/h1-9,11,13-14H,10,12H2;1H/q+1;/p-1

InChI Key

RGEPGGFMNXPUEU-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-]

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-]

Other CAS No.

10249-13-5

Synonyms

2-phenethylisoquinolinium bromide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-phenethylisoquinolinium bromide with key analogs:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
This compound C₁₇H₁₆BrN Phenethyl (C₆H₅CH₂CH₂–) 314.23 Aromatic, moderate lipophilicity
Lauryl isoquinolinium bromide C₂₃H₃₄BrN Dodecyl (C₁₂H₂₅–) 404.43 High lipophilicity, surfactant potential
2-Ethyl-5-hydroxyisoquinolinium bromide C₁₁H₁₂BrNO Ethyl (C₂H₅–), hydroxyl (–OH) 262.13 Enhanced solubility, hydrogen bonding
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide C₁₂H₁₃BrN₂S Naphthylmethyl (C₁₀H₇CH₂–), isothiouronium 321.22 Sulfur-containing, charge-assisted H-bonding
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ Cyclohexenyl, methyl ether 443.29 Survivin inhibitor, antitumor activity
Key Observations:
  • Lipophilicity: Lauryl isoquinolinium bromide (C12 chain) is more lipophilic than the phenethyl derivative, making it suitable for membrane-related applications .
  • Solubility: The hydroxyl group in 2-ethyl-5-hydroxyisoquinolinium bromide enhances aqueous solubility compared to non-polar substituents .
  • Biological Activity: Sepantronium bromide (YM-155), though structurally distinct, demonstrates potent anticancer activity (IC₅₀ = 0.54–11 nM) via survivin inhibition . No direct activity data exists for this compound, but its aromaticity may favor receptor binding in drug design.

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